

Application Note: Analysis of Methyl 12oxooctadecanoate using Mass Spectrometry

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Compound of Interest		
Compound Name:	Methyl 12-oxooctadecanoate	
Cat. No.:	B018448	Get Quote

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Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a keto-fatty acid methyl ester that plays a role in various biological processes and is of interest in metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. Understanding the characteristic fragmentation pattern of Methyl 12-oxooctadecanoate is essential for its unambiguous identification in complex biological matrices. This document provides a detailed overview of its electron ionization (EI) mass spectrometry fragmentation pattern, a protocol for its analysis, and a summary of key fragment ions.

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI) at 70 eV, **Methyl 12-oxooctadecanoate** undergoes characteristic fragmentation, yielding a unique mass spectrum that provides structural information. The fragmentation is primarily driven by the presence of the methyl ester and the ketone functional groups. The molecular ion ([M]+•) is observed at m/z 312.

The fragmentation of long-chain fatty acid methyl esters is influenced by the position of functional groups. For **Methyl 12-oxooctadecanoate**, the key fragmentation pathways include:

• α-cleavage adjacent to the carbonyl group of the ketone and the ester.



- McLafferty rearrangement, a characteristic fragmentation for esters, which can lead to the formation of a prominent ion at m/z 74.
- Cleavage at the carbon-carbon bonds adjacent to the keto group.

Data Presentation

The electron ionization mass spectrum of **Methyl 12-oxooctadecanoate** is characterized by several key fragment ions. The relative intensities of these ions are crucial for positive identification.



m/z	Relative Intensity (%)	Proposed Fragment	Fragmentation Pathway
55	100.0	[C4H7]+	Alkyl fragment
74	85.0	[C3H6O2] ⁺ •	McLafferty rearrangement of the methyl ester
87	45.0	[C4H7O2] ⁺	α-cleavage at the ester group
98	60.0	[C ₆ H ₁₀ O] ⁺ •	Cleavage at the keto group with rearrangement
111	40.0	[C7H11O] ⁺	Cleavage adjacent to the keto group
129	25.0	[C ₈ H ₁₇ O] ⁺	Cleavage adjacent to the keto group
157	15.0	[C ₉ H ₁₇ O ₂] ⁺	Cleavage of the alkyl chain
185	10.0	[C11H21O2]+	Cleavage adjacent to the keto group
213	5.0	[C13H25O2]+	Cleavage adjacent to the keto group
281	2.0	[M-OCH₃] ⁺	Loss of the methoxy group from the molecular ion
312	1.0	[M]+•	Molecular ion

Experimental Protocols

A robust and reliable method for the analysis of **Methyl 12-oxooctadecanoate** in biological samples involves derivatization followed by GC-MS analysis. The derivatization is necessary to improve the volatility and thermal stability of the analyte.

Methodological & Application





Protocol 1: Derivatization of Keto-Fatty Acids (Oximation followed by Silylation)

This two-step derivatization procedure is recommended for keto-fatty acids to protect the ketone group and increase the volatility of the molecule.[1]

Materials:

- Sample containing Methyl 12-oxooctadecanoate
- Methoxyamine hydrochloride (20 mg/mL in pyridine)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal standard (e.g., Methyl heptadecanoate)
- · Anhydrous sodium sulfate
- Hexane
- Reaction vials (2 mL) with PTFE-lined caps
- Heating block
- Vortex mixer

Procedure:

- Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
- Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
- Oximation: Add 50 μL of the methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a heating block.
- Silylation: After cooling to room temperature, add 50 μL of BSTFA with 1% TMCS to the reaction mixture. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for



30 minutes.

Extraction: After cooling, add 200 μL of hexane and 200 μL of water. Vortex thoroughly.

Centrifuge to separate the layers.

• Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small

amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready

for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

• Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

Injector Temperature: 250°C

Injection Mode: Splitless (1 μL injection volume)

• Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes

Ramp to 200°C at 10°C/min

Ramp to 280°C at 5°C/min, hold for 10 minutes

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV



• Source Temperature: 230°C

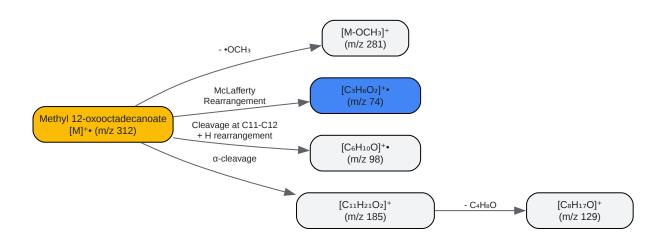
Quadrupole Temperature: 150°C

Mass Range: m/z 40-400

Scan Mode: Full scan

Visualizations

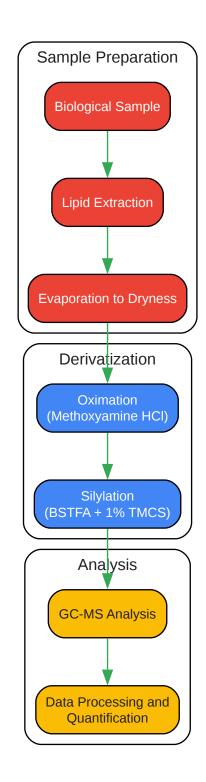
The following diagrams illustrate the proposed fragmentation pathway of **Methyl 12-oxooctadecanoate** and the general experimental workflow for its analysis.



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Caption: Proposed fragmentation pathway of Methyl 12-oxooctadecanoate in EI-MS.





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Caption: General experimental workflow for the GC-MS analysis of **Methyl 12-oxooctadecanoate**.



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References

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